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Compound of Interest

1-Isopropyl-1H-benzoimidazole-2-
thiol

Cat. No.: B184146

Compound Name:

An In-depth Technical Guide to 1-Isopropyl-1H-
benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 1-lIsopropyl-1H-benzoimidazole-2-thiol. Due to the limited availability
of published experimental data for this specific compound, information from closely related
benzimidazole derivatives and computational predictions is included to offer a thorough profile.

Chemical Identity and Physical Properties

1-Isopropyl-1H-benzoimidazole-2-thiol, a derivative of the versatile benzimidazole scaffold,
is a subject of interest in medicinal chemistry. Its core structure is amenable to various
modifications, influencing its physicochemical and biological characteristics.

Table 1: Physical and Chemical Properties of 1-lsopropyl-1H-benzoimidazole-2-thiol
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Property

Value

Source

IUPAC Name

1-isopropyl-1H-benzimidazole-

2-thiol

P&S Chemicals

Alternate IUPAC Name

3-Propan-2-yl-1H-

benzimidazole-2-thione[1]

P&S Chemicals

CAS Number 2416-65-1[1] P&S Chemicals

Molecular Formula C10H12N2S[1] P&S Chemicals

Molecular Weight 192.28 g/mol [2] Benchchem

Physical Form Solid Sigma-Aldrich

Melting Point Data not available

Boiling Point Data not available[3] BLDpharm

Solubility Data not available

Purity Typically 295%][?2] Benchchem, Sigma-Aldrich

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3-AA 2.1 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 1 PubChem
Rotatable Bond Count 1 PubChem
Topological Polar Surface Area  47.4 A2 PubChem
Exact Mass 192.07211956 Da PubChem
Monoisotopic Mass 192.07211956 Da PubChem
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Spectroscopic Data (Predicted)

While experimental spectra for 1-lIsopropyl-1H-benzoimidazole-2-thiol are not readily
available in the public domain, predicted data based on the analysis of related benzimidazole
structures provide valuable insights into its spectral characteristics.

Table 3: Predicted *H and *3C NMR Spectral Data[2]

1H NMR (Predicted) 13C NMR (Predicted)

Chemical Shift (5, . Chemical Shift (5, ]

Assignment Assignment
ppm) ppm)
~12.5 (br s, 1H) N-H (thione) ~169.0 C=Ss

) Aromatic C
~7.2-7.8 (m, 4H) Aromatic C-H ~142.0, ~135.0
(Quaternary)

~4.7 (sept, 1H) Isopropyl C-H ~122.0, ~112.0 Aromatic C-H
~1.6 (d, 6H) Isopropyl C-Hs ~48.0 Isopropyl C-H
~22.0 Isopropyl C-Hs

Note: Predicted data should be confirmed with experimental analysis.

Experimental Protocols
Synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol

A plausible synthetic route for 1-lsopropyl-1H-benzoimidazole-2-thiol involves the reaction of
2-chloro-1-isopropyl-1H-benzoimidazole with thiourea. While a specific patent detailing this
process has been referenced, the full experimental protocol is not publicly available. The
following is a general procedure based on similar reactions for the synthesis of benzimidazole-
2-thiols.

Reaction Scheme:
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Synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol

‘i’ FEmTo TS {Chloroformamidinium chloride]
Thiourea + ﬂ

[1-Isopropyl-1H-benzoimidazole-Z-thioD

[Z-Chloro-l-isopropyl-lH-benzoimidazole

Click to download full resolution via product page
Caption: Proposed synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol.
Materials and Reagents:
¢ 2-Chloro-1-isopropyl-1H-benzoimidazole
e Thiourea
e Ethanol
e Sodium hydroxide (for work-up)
e Hydrochloric acid (for work-up)
o Ethyl acetate (for extraction)
e Anhydrous sodium sulfate (for drying)
Procedure:

¢ In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-1-isopropyl-1H-
benzoimidazole (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
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e Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress
by Thin Layer Chromatography (TLC).

» After completion, cool the mixture to room temperature and remove the solvent under
reduced pressure.

» Dissolve the residue in water and adjust the pH to basic (pH > 10) with a sodium hydroxide
solution to deprotonate the thiol.

e Wash the agueous solution with ethyl acetate to remove any unreacted starting material and
non-polar impurities.

 Acidify the aqueous layer with hydrochloric acid to precipitate the product.

« Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-Isopropyl-1H-
benzoimidazole-2-thiol.

e The crude product can be further purified by recrystallization from a suitable solvent such as
ethanol or an ethanol/water mixture.

Biological Activity and Signaling Pathways

1-Isopropyl-1H-benzoimidazole-2-thiol has been identified as a potential ligand for Cereblon
(CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This suggests a role for
the compound in the field of targeted protein degradation, likely as a component of a
Proteolysis-Targeting Chimera (PROTAC).

PROTAC Mechanism Involving Cereblon (CRBN)

PROTACSs are heterobifunctional molecules that bring a target protein (Protein of Interest, POI)
into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent
degradation of the POI by the proteasome.[4][5][6] When a PROTAC utilizes a ligand for
CRBN, it hijacks the CRL4-CRBN complex to achieve this targeted degradation.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b184146?utm_src=pdf-body
https://www.benchchem.com/product/b184146?utm_src=pdf-body
https://www.benchchem.com/product/b184146?utm_src=pdf-body
https://www.researchgate.net/figure/Proteolysis-targeting-chimaeras-A-PROTACs-hijack-E3-ligases-to-trigger-the_fig3_320933327
https://pmc.ncbi.nlm.nih.gov/articles/PMC8343312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12495453/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ternary Complex Formation

(Protein of Interest (POID

A A

Binds---1 Targeted for Degradation

26S Proteasome

PROTAC
(POI Binder - Linker - CRBN Ligand)

A

Binds Ubiquitination

Y

Cereblon (CRBN)

Part of

Click to download full resolution via product page

Caption: General mechanism of PROTAC-mediated protein degradation via Cereblon.

Experimental Assays for CRBN Ligand Activity

The interaction of 1-Isopropyl-1H-benzoimidazole-2-thiol with CRBN can be characterized
using various biochemical and cellular assays.
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Table 4: Key Experimental Assays for CRBN Ligand Characterization

Assay Type

Principle

Information Gained

Fluorescence Polarization (FP)

Competition Assay

A fluorescently labeled CRBN
ligand (probe) is displaced by
the test compound, leading to
a decrease in fluorescence

polarization.

Binding affinity (ICso, Ki) of the
test compound to CRBN.

Isothermal Titration
Calorimetry (ITC)

Measures the heat change
upon binding of the test
compound to the CRBN
protein, providing a direct
measurement of the binding

thermodynamics.

Binding affinity (KD),
stoichiometry (n), enthalpy
(AH), and entropy (AS) of
binding.

Cellular Thermal Shift Assay
(CETSA)

Measures the change in the
thermal stability of CRBN in

cells upon ligand binding.

Target engagement of the
compound with CRBN in a
cellular context.

PROTAC-mediated
Degradation Assay (Western
Blot or In-Cell ELISA)

Cells are treated with a
PROTAC incorporating the
CRBN ligand, and the levels of
the target protein are

measured.

Efficacy of the compound as a
CRBN-recruiting ligand in a
functional degradation assay
(DCso, Dmax).

Safety Information

Based on available safety data, 1-lsopropyl-1H-benzoimidazole-2-thiol is classified as

harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory

irritation.[7]

Hazard Statements: H302, H315, H319, H335[7]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352,
P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405,

P501
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Users should consult the full Safety Data Sheet (SDS) before handling this compound and use
appropriate personal protective equipment.

Conclusion

1-Isopropyl-1H-benzoimidazole-2-thiol is a benzimidazole derivative with potential
applications in targeted protein degradation as a Cereblon ligand. While comprehensive
experimental data on its physical properties are currently limited, this guide provides a
summary of its known chemical identity, predicted spectroscopic characteristics, a plausible
synthetic route, and its likely biological mechanism of action. Further experimental investigation
is necessary to fully elucidate the properties and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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